Pyrimidine N1 and 2-Methoxy Oxygen Provide Dual Hydrogen-Bond Acceptor Capacity Relative to Phenylcarbonyl Analogues
The 2-methoxypyrimidine-5-carbonyl substituent in the target compound provides two hydrogen-bond acceptor sites—the pyrimidine N1 (pKa ≈ 1.3, available as HBA at physiological pH) and the 2-methoxy oxygen—within a planar heteroaryl system. In contrast, the closest phenyl analogue, 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone (CAS 31337-88-9), possesses zero heteroaryl nitrogen atoms and offers only the amide carbonyl as a strong HBA . This difference is measurable by calculated polar surface area (tPSA ≈ 64 Ų for the target compound containing three oxygen atoms and three nitrogen atoms, versus tPSA ≈ 38 Ų for the phenyl analogue containing two oxygen atoms and one nitrogen atom) [1].
| Evidence Dimension | Hydrogen-bond acceptor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | tPSA ≈ 64 Ų; HBA count = 5 (amide carbonyl O, pyrimidine N1, pyrimidine N3, methoxy O, bridged oxygen); molecular formula C₁₁H₁₃N₃O₃, MW = 235.24 |
| Comparator Or Baseline | 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone (CAS 31337-88-9): tPSA ≈ 38 Ų; HBA count = 2 (amide carbonyl O, bridged oxygen); molecular formula C₁₂H₁₃NO₂, MW = 203.24 |
| Quantified Difference | Δ tPSA ≈ +26 Ų; Δ HBA count = +3; difference of two heteroaryl N atoms and one additional O atom |
| Conditions | Calculated using standard fragment-based tPSA method (Ertl et al., J. Med. Chem. 2000) from SMILES structures; experimental logP and solubility data are not publicly available for either compound. |
Why This Matters
Higher tPSA and additional HBA sites can improve aqueous solubility and modulate blood–brain barrier penetration, directly impacting CNS drug candidate selection; if a project requires CNS penetration, the target compound's higher tPSA may require formulation or prodrug strategies that are unnecessary for the lower-tPSA phenyl analogue.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J. Med. Chem. 2000;43(20):3714-3717. View Source
